3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one
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Overview
Description
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are known for their versatile applications in organic synthesis, pharmaceuticals, and fragrances. This compound is characterized by the presence of a hydroxyl group, a methoxymethoxy group, and a cyclohexenone ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis. Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenones, including this compound, can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like organocopper compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of fragrances and other chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its hydroxyl and methoxymethoxy groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: This compound shares a similar cyclohexenone structure but differs in its substituents.
3-Hydroxy-2,5,5-trimethylcyclohex-2-en-1-one: Another similar compound with variations in the substituents attached to the cyclohexenone ring.
Uniqueness
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
92463-72-4 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-hydroxy-5-(methoxymethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O4/c1-12-6-13-5-7-2-8(10)4-9(11)3-7/h4,7,10H,2-3,5-6H2,1H3 |
InChI Key |
DACKSBNXKQMNRR-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1CC(=CC(=O)C1)O |
Origin of Product |
United States |
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